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The increasing global prevalence of metabolic disorders such as obesity and type 2 diabetes

has intensified the search for sugar substitutes that can provide sweetness without the adverse

metabolic consequences of sucrose. Among the most popular natural non-nutritive sweeteners

are stevia and erythritol. This guide provides an objective, data-driven comparison of their

metabolic effects, drawing from peer-reviewed experimental studies.

Glycemic and Insulinemic Response
A primary appeal of stevia and erythritol is their minimal impact on blood glucose and insulin

levels, making them suitable for individuals with glycemic control issues.

Pure stevia extracts, composed of steviol glycosides, and pure erythritol both have a glycemic

index of zero.[1][2] Human clinical trials have consistently demonstrated that neither sweetener

significantly raises blood sugar or insulin levels.[3][4] One crossover trial involving 30 adults

found a 0 mg/dL change in 2-hour glucose levels after the consumption of steviol glycosides.[3]

In a study with individuals exhibiting glucose intolerance, consumption of rebaudioside A (a

steviol glycoside) and erythritol for two weeks did not significantly alter glucose homeostasis.

While both are generally considered non-glycemic, some studies suggest subtle differences.

Erythritol, when consumed with carbohydrates, may cause a transient and minimal increase in

blood glucose, on the order of 2–4 mg/dL.[3] In contrast, stevia generally shows no measurable

effect on blood glucose levels.[3] Furthermore, some research indicates that stevia may even
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have a beneficial role in glucose regulation by reducing postprandial blood glucose and insulin

levels compared to sucrose.

Quantitative Comparison of Glycemic and Insulinemic
Responses

Parameter
Stevia
(Rebaudioside
A)

Erythritol
Sucrose (for
comparison)

Study
Reference

Glycemic Index 0 0 ~65 [1][2]

Insulinemic Index Minimal/None Minimal/None

Induces

significant insulin

response

[3]

Change in 2-hour

postprandial

glucose (mg/dL)

0
+3 (with 50g

starch)

Significant

increase
[3]

Fasting Blood

Glucose (mg/dL)

- 2-week study in

individuals with

glucose

intolerance

102.56 ± 10.72

(baseline) vs.

101.32 ± 9.20

(after 2 weeks)

Not directly

compared in this

study

N/A

2-hour Plasma

Glucose (mg/dL)

- 2-week study in

individuals with

glucose

intolerance

154.92 ± 54.53

(baseline) vs.

141.92 ± 42.22

(after 2 weeks)

Not directly

compared in this

study

N/A

Fasting Insulin

(µU/mL) - 2-

week study in

individuals with

glucose

intolerance

7.56 ± 4.29

(baseline) vs.

7.20 ± 5.12 (after

2 weeks)

Not directly

compared in this

study

N/A
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Impact on the Gut Microbiome
The interaction of non-nutritive sweeteners with the gut microbiota is an area of growing

research interest, as alterations in the microbiome can have far-reaching metabolic

consequences.

The metabolism of stevia is intrinsically linked to the gut microbiota. Steviol glycosides are not

absorbed in the upper gastrointestinal tract and pass intact to the colon, where gut bacteria

hydrolyze them into steviol.[5] This steviol is then absorbed. The impact of stevia on the

composition of the gut microbiome is still under investigation, with some studies reporting no

significant changes in overall microbial community structure, while others have noted

alterations in specific bacterial taxa.[6][7] For instance, one study found no significant

differences in the overall community composition after 12 weeks of daily stevia consumption.[6]

In contrast, the majority of ingested erythritol (approximately 90%) is rapidly absorbed in the

small intestine and excreted unchanged in the urine.[8] Consequently, only a small fraction

reaches the large intestine where the bulk of the gut microbiota resides. This physiological

characteristic suggests a minimal impact of erythritol on the gut microbiome. While some in

vitro studies have suggested that erythritol is not fermented by gut bacteria, other research

indicates the potential for a minor degree of fermentation and a subsequent increase in the

production of short-chain fatty acids like butyrate.

Comparative Effects on Gut Microbiota
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Aspect Stevia Erythritol Study Reference

Metabolism by Gut

Microbiota

Steviol glycosides are

hydrolyzed to steviol

by colonic bacteria.

Minimal interaction;

small unabsorbed

portion reaches the

colon.

[5][8]

Impact on Microbiome

Composition

Mixed findings; some

studies show no

significant overall

change, others

suggest alterations in

specific taxa.

Generally considered

to have a minimal

impact due to high

absorption in the small

intestine.

[6][7]

Production of Short-

Chain Fatty Acids

(SCFAs)

Dependent on the

specific changes in

microbiota

composition.

Some in vitro

evidence suggests a

potential for increased

butyrate production

from the small

unabsorbed fraction.

Caloric Impact and Weight Management
Both stevia and erythritol are valued for their low caloric content, which can be beneficial for

weight management strategies.

Stevia is a non-nutritive sweetener, meaning it is virtually calorie-free.[1] Erythritol contains

approximately 0.2 calories per gram, which is significantly lower than the 4 calories per gram

found in sucrose.[1]

A 12-week randomized controlled trial investigating the effects of daily stevia consumption

found that the stevia group maintained their body weight, whereas the control group showed a

significant increase.

Experimental Protocols
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Study 1: Glycemic and Insulin Responses to Stevia and
Erythritol

Objective: To compare the acute effects of stevia and erythritol on postprandial glucose and

insulin levels.

Design: A randomized, controlled, crossover trial.

Participants: 30 healthy adults.

Intervention: Participants consumed beverages sweetened with either 4 mg/kg body weight

of steviol glycosides, erythritol with 50g of starch, or a control beverage.

Outcome Measures: Blood glucose and insulin levels were measured at baseline and at

various time points up to 2 hours post-consumption.

Reference:[3]
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Experimental Workflow: Glycemic Response Study
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Data Collection & Analysis

30 Healthy Adults Recruited

Baseline Measurements
(Fasting Glucose & Insulin)

Stevia Beverage
(4 mg/kg steviol glycosides)

Randomized Order

Erythritol Beverage
(+ 50g starch)

Randomized Order

Control Beverage

Randomized Order

Postprandial Blood Samples
(0, 30, 60, 90, 120 mins)

Analysis of Glucose
and Insulin Levels

Click to download full resolution via product page

Experimental Workflow for a Glycemic Response Study

Study 2: Long-term Stevia Consumption and Gut
Microbiota

Objective: To investigate the impact of regular stevia consumption on the human gut

microbiota.

Design: A 12-week randomized controlled open-label trial.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b7908634?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7908634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Participants: Healthy individuals.

Intervention: Daily consumption of stevia at doses simulating regular intake.

Outcome Measures: Fecal samples were collected at baseline, 6 weeks, and 12 weeks for

16S rRNA gene sequencing to analyze the gut microbiota composition.

Reference:[6]

Metabolic Pathways
Stevia Metabolism
Steviol glycosides are not metabolized in the upper gastrointestinal tract. In the colon, gut

bacteria hydrolyze them to steviol, which is then absorbed and undergoes glucuronidation in

the liver before being excreted in the urine.
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Metabolic Pathway of Steviol Glycosides
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Metabolism of Steviol Glycosides
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Erythritol Metabolism
Erythritol is primarily absorbed in the small intestine and excreted unchanged in the urine. A

minor endogenous metabolic pathway involves the pentose phosphate pathway.

Metabolic Pathway of Erythritol
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Metabolism of Erythritol

Conclusion
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Both stevia and erythritol are effective non-nutritive sweeteners with minimal impact on

glycemic control. Stevia's metabolism is dependent on the gut microbiota, and its effects on the

microbiome's composition are still being elucidated. Erythritol largely bypasses the gut

microbiota due to its efficient absorption in the small intestine. For applications where gut

microbiome interactions are a critical consideration, these differences are important. Further

long-term, direct comparative studies in diverse human populations will be valuable to fully

delineate the subtle metabolic distinctions between these two popular sugar substitutes.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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